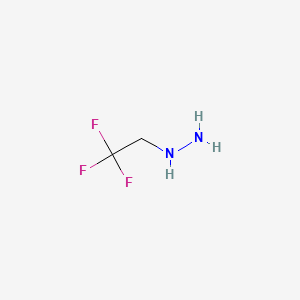

2,2,2-Trifluoroethylhydrazine

描述

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules has a profound impact on their physicochemical properties. ucd.ienih.gov The high electronegativity of fluorine, second only to neon, and its relatively small size allow it to replace hydrogen or hydroxyl groups with minimal steric hindrance but significant electronic effects. ucd.ie This substitution can lead to a number of desirable changes in a molecule, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest in organic chemistry, making it resistant to metabolic cleavage. omicsonline.org This can block metabolically vulnerable sites in a drug candidate, thereby increasing its biological half-life. bohrium.com

Increased Lipophilicity: The incorporation of fluorine, particularly in the form of a trifluoromethyl group, generally increases a molecule's lipophilicity. ucd.ie This can improve its ability to cross cell membranes, potentially leading to better bioavailability. ucd.ie

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups. bohrium.com This modification of pKa can influence a compound's pharmacokinetic profile and its binding affinity to biological targets. bohrium.com

Altered Conformation: Fluorine substitution can influence the preferred three-dimensional shape of a molecule, which can have significant implications for its interaction with protein binding sites. bohrium.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including dipole-dipole and hydrogen bonding interactions, thereby enhancing binding affinity. bohrium.comacs.org

The trifluoroethyl group (-CH2CF3) is of particular interest as it can prevent or slow down the oxidative dealkylation of nitrogen, sulfur, or oxygen-containing functional groups in drug molecules. researchgate.net

Overview of Hydrazines as Versatile Chemical Entities

Hydrazines are a class of inorganic compounds containing a nitrogen-nitrogen single bond. They are recognized as highly versatile building blocks in organic synthesis. rsc.org Key characteristics and applications of hydrazines include:

Nucleophilicity: The nitrogen atoms in hydrazine (B178648) are nucleophilic, with the amino-type nitrogen being particularly reactive. nih.gov This allows them to readily react with electrophiles.

Synthesis of Heterocycles: Hydrazines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities. nih.govrsc.orgresearchgate.net The condensation reaction of hydrazines with carbonyl compounds to form hydrazones is a common and crucial first step in many of these synthetic pathways. nih.govrsc.org

Radical Precursors: Recently, hydrazines have gained attention as precursors for the formation of carbon-carbon and carbon-heteroatom bonds through radical reactions. rsc.org

Chemoproteomic Probes: The electron-rich nature of the hydrazine warhead allows it to react through both polar and radical mechanisms, making it a versatile tool for probing the functions of enzymes. biorxiv.org

Positioning 2,2,2-Trifluoroethylhydrazine within Contemporary Chemical Research

This compound (CF3CH2NHNH2) uniquely combines the influential trifluoroethyl group with the reactive hydrazine moiety. This positions it as a valuable reagent in several areas of modern chemical research. One of its notable applications is as a derivatization agent in analytical chemistry. researchgate.net Its high volatility, along with the volatility of the hydrazones it forms with carbonyl compounds, makes it particularly suitable for headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). researchgate.netepa.govresearchgate.net This technique has been successfully employed for the sensitive detection of various carbonyl compounds, including formaldehyde (B43269) and glutaraldehyde (B144438), in diverse matrices such as fermented foods, alcoholic beverages, and water samples. researchgate.netepa.govresearchgate.netembrapa.br

Beyond its analytical applications, the trifluoroethyl group is being incorporated into molecules to create novel compounds with potential applications in agrochemicals and pharmaceuticals. cas.cnmdpi.com The synthesis of molecules containing the 2,2,2-trifluoroethyl group is an active area of research, with various methods being developed for its direct introduction into organic frameworks. cas.cn

Scope and Objectives of Research Endeavors Involving this compound

Research involving this compound is primarily focused on two main fronts: analytical method development and synthetic organic chemistry.

Analytical Chemistry: The primary objective is to develop simple, sensitive, and often automated methods for the detection and quantification of carbonyl compounds in various samples. researchgate.netepa.govresearchgate.netdoi.org Key research goals include:

Optimizing derivatization and extraction conditions (e.g., temperature, time, pH) for the reaction between TFEH and target analytes. researchgate.net

Achieving low limits of detection (LOD) and quantification (LOQ). researchgate.netembrapa.br

Applying these developed methods to real-world samples to assess the presence of potentially harmful aldehydes. epa.govdoi.org

Synthetic Chemistry: In synthetic research, the objective is to utilize this compound as a building block to introduce the trifluoroethyl group into new molecular scaffolds. mdpi.com This includes:

Synthesizing novel heterocyclic compounds, such as pyrazoles, with potential biological activity. mdpi.com

Investigating the reaction of TFEH with other molecules to understand its reactivity and explore new synthetic transformations. For instance, it has been used as an inhibitor to study the active site structure of enzymes like methylamine (B109427) dehydrogenase. acs.org

Developing new methodologies for trifluoroethylation, where TFEH or its derivatives could serve as a source of the trifluoroethyl group. cas.cn

Research Data on this compound Applications

The following tables summarize key findings from research articles utilizing this compound.

Table 1: Analytical Applications of this compound

| Analyte(s) | Matrix | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|

| Glutaraldehyde | Water | HS-SPME-GC-MS | Developed a simple and sensitive method with optimal conditions identified. | researchgate.net |

| Formaldehyde | Fermented Foods | HS-SPME-GC-MS | An automated method was developed with a low limit of detection (0.1 μg kg⁻¹). Detectable levels of formaldehyde were found in all tested food samples. | epa.govresearchgate.net |

| Formaldehyde and Acetaldehyde (B116499) | Tattoo Inks | HS-SPME-GC-MS | Detected formaldehyde and acetaldehyde in 16 different tattoo inks, with concentrations ranging from 0.4 to 308 mg/kg. | doi.org |

| Acetaldehyde, Formaldehyde, Ethyl Carbamate, Acrolein | Wine | HS-SPME-GCxGC/TOFMS | Demonstrated the advantage of comprehensive two-dimensional gas chromatography for quantifying co-eluting toxic compounds. | embrapa.br |

Table 2: Synthetic and Mechanistic Studies Involving this compound

| Reaction/Study | Substrate/System | Key Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | Methylamine Dehydrogenase (MADH) | Used as an inhibitor to probe the active site structure of the enzyme. | acs.org |

| Herbicidal Activity Synthesis | 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Synthesized a series of pyrazole (B372694) derivatives, with one compound showing excellent post-emergence herbicidal effects against Digitaria sanguinalis L. | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoroethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMFFAOEPFATTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198462 | |

| Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-30-8 | |

| Record name | (2,2,2-Trifluoroethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethylhydrazine, 70 % in aqueous solution | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5042-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Trifluoroethylhydrazine

Established Synthetic Pathways and Precursors

Established methods for the synthesis of 2,2,2-Trifluoroethylhydrazine primarily involve the reaction of a suitable trifluoroethyl precursor with a hydrazine (B178648) source. These pathways are foundational and have been widely utilized in laboratory-scale preparations.

One common approach is the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with hydrazine. For instance, 2,2,2-trifluoroethyl iodide or bromide can be reacted with an excess of hydrazine hydrate. The large excess of hydrazine is employed to minimize the formation of the dialkylated product, 1,2-bis(2,2,2-trifluoroethyl)hydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and may require heating to proceed at a reasonable rate.

Another established pathway involves the reduction of derivatives of trifluoroacetic acid. Trifluoroacetic acid can be converted to its corresponding ester, such as ethyl trifluoroacetate, which can then be reduced to 2,2,2-trifluoroethanol (B45653). The alcohol is subsequently converted to a better leaving group, for example, by tosylation to form 2,2,2-trifluoroethyl tosylate. This tosylate can then undergo nucleophilic substitution with hydrazine. Alternatively, trifluoroacetic anhydride (B1165640) can be used to acylate hydrazine, followed by reduction of the resulting trifluoroacetyl hydrazide to afford this compound. cdnsciencepub.comscholaris.ca

A third method involves the reductive amination of trifluoroacetaldehyde (B10831) with hydrazine. This reaction proceeds via the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) and catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.comrsc.org

Table 1: Established Synthetic Pathways and Precursors for this compound

| Precursor | Reagent | Key Intermediate | Product |

| 2,2,2-Trifluoroethyl halide (e.g., iodide, bromide) | Hydrazine hydrate | - | This compound |

| Trifluoroacetic acid / Trifluoroacetic anhydride | Hydrazine, Reducing agent | Trifluoroacetyl hydrazide | This compound |

| 2,2,2-Trifluoroethanol | Tosyl chloride, Hydrazine | 2,2,2-Trifluoroethyl tosylate | This compound |

| Trifluoroacetaldehyde | Hydrazine, Reducing agent | Trifluoroacetaldehyde hydrazone | This compound |

Emerging Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of hydrazines, which can be applied to the preparation of this compound.

One notable innovation is the application of flow chemistry. tib.eursc.org Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for automated, high-throughput synthesis. The synthesis of hydrazine derivatives from alcohols has been demonstrated in a flow system, suggesting the feasibility of adapting this technology for the production of this compound from 2,2,2-trifluoroethanol. rsc.org

Catalytic methods are also at the forefront of emerging synthetic approaches. The use of transition metal catalysts, such as those based on nickel or ruthenium, can facilitate the reductive amination of aldehydes and ketones with hydrazine under milder conditions and with higher selectivity. rsc.orgrsc.org These catalytic systems could potentially be employed for the synthesis of this compound from trifluoroacetaldehyde, offering an alternative to traditional stoichiometric reducing agents.

Furthermore, enzymatic approaches using imine reductases (IREDs) for the reductive amination of carbonyl compounds with hydrazines are gaining traction. nih.gov These biocatalytic methods offer the potential for high enantioselectivity in the synthesis of chiral hydrazine derivatives, although for the achiral this compound, the primary advantage would be the mild and environmentally benign reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

In the alkylation of hydrazine with 2,2,2-trifluoroethyl halides, the molar ratio of hydrazine to the alkylating agent is a critical factor. A significant excess of hydrazine is typically used to favor mono-alkylation and suppress the formation of the di-substituted product. The choice of base, if required, and its stoichiometry can also influence the reaction outcome. organic-chemistry.orgd-nb.info

For reductive amination reactions, the selection of the reducing agent and catalyst is paramount. The pH of the reaction medium can also play a significant role in the formation of the hydrazone intermediate and its subsequent reduction. Solvents with unique properties, such as 2,2,2-trifluoroethanol, have been shown to accelerate reductive amination reactions even in the absence of a catalyst. organic-chemistry.org

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Synthetic Pathway | Key Parameter | Desired Outcome |

| Hydrazine Alkylation | Molar ratio of hydrazine to alkylating agent | Increased selectivity for mono-alkylation |

| Temperature and Reaction Time | Optimized conversion and minimized side reactions | |

| Reductive Amination | Choice of Reducing Agent/Catalyst | High yield and chemoselectivity |

| pH of the reaction medium | Efficient hydrazone formation and reduction | |

| Solvent | Enhanced reaction rate and yield |

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, reagents, and byproducts. Distillation is a common method for the purification of volatile liquid hydrazines. Given the boiling point of this compound, fractional distillation under atmospheric or reduced pressure can be an effective technique.

Chromatographic methods, such as column chromatography on silica (B1680970) gel or alumina, can also be employed for purification, particularly for smaller scale preparations or for the removal of non-volatile impurities.

The characterization of the purified this compound is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. nih.gov The 1H NMR spectrum would show characteristic signals for the methylene (B1212753) (-CH2-) and amine (-NH and -NH2) protons, with coupling to the adjacent fluorine atoms. The 19F NMR spectrum is particularly informative for fluorinated compounds, providing a distinct signal for the trifluoromethyl (-CF3) group. huji.ac.ilorganicchemistrydata.orgwikipedia.org The 13C NMR spectrum would also provide key information about the carbon framework. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation. uni-saarland.delibretexts.orglibretexts.org The molecular ion peak would be expected at an m/z corresponding to the molecular formula C2H5F3N2. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C-F bonds.

Table 3: Spectroscopic Data for the Characterization of this compound

| Technique | Expected Features | Reference |

| 1H NMR | Signals for -CH2-, -NH, and -NH2 protons with coupling to fluorine | nih.gov |

| 19F NMR | Singlet or triplet (depending on coupling to -CH2-) for the -CF3 group | huji.ac.ilorganicchemistrydata.orgwikipedia.org |

| 13C NMR | Signals for the two carbon atoms | nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to C2H5F3N2 | uni-saarland.delibretexts.orglibretexts.org |

| Infrared Spectroscopy | N-H and C-F stretching vibrations | - |

Chemical Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethylhydrazine

Nucleophilic Reactivity Profiles

Hydrazines are generally considered effective nucleophiles due to the presence of lone pairs of electrons on the adjacent nitrogen atoms, a phenomenon sometimes enhanced by the alpha-effect. However, the nucleophilicity of 2,2,2-trifluoroethylhydrazine is significantly attenuated compared to unsubstituted hydrazine (B178648) or simple alkylhydrazines. This reduction is a direct consequence of the strong inductive electron-withdrawing effect of the trifluoromethyl (CF₃) group.

The CF₃ group destabilizes the transition state leading to the formation of a positive charge on the nitrogen atom during a nucleophilic attack. This effect has been quantified in analogous compounds; for instance, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is reduced by a factor of approximately 100,000 compared to ethylamine. masterorganicchemistry.com A similar substantial decrease in nucleophilic reactivity is observed in this compound.

Despite its diminished reactivity, this compound retains sufficient nucleophilicity to react with strong electrophiles, most notably carbonyl compounds. It is effectively used as a derivatizing agent for aldehydes and ketones, reacting to form stable hydrazones. nih.gov This reaction is fundamental in analytical chemistry for the detection and quantification of carbonyl compounds. nih.gov The reaction proceeds via the classical mechanism of nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding N-(2,2,2-trifluoroethyl)hydrazone. This reactivity also finds application in materials science, where it has been used to chemically block active carbonyl and quinone sites on the surface of carbocatalysts to probe reaction mechanisms. acs.org

| Compound | Structural Formula | Relative Nucleophilicity Trend | Key Influencing Factor |

|---|---|---|---|

| Hydrazine | H₂N-NH₂ | High | Alpha-effect |

| Ethylamine | CH₃CH₂NH₂ | Moderate | Inductive effect of ethyl group |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | Very Low | Strong inductive effect of CF₃ group |

| This compound | CF₃CH₂NHNH₂ | Low | Strong inductive effect of CF₃ group, partially offset by alpha-effect |

Role of the Trifluoromethyl Group in Modulating Reactivity and Stability

The trifluoromethyl group is the primary determinant of the chemical behavior of this compound. Its influence extends beyond simply reducing nucleophilicity.

Inductive Effect : With a Hammett parameter (σₚ) of approximately +0.54, the CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. This effect significantly lowers the electron density on the adjacent nitrogen atoms, reducing their basicity and nucleophilicity. The pKa of the conjugate acid of this compound is consequently lower than that of ethylhydrazine.

Increased Stability : The introduction of a CF₃ group often enhances the metabolic and chemical stability of a molecule. nih.gov N-trifluoromethyl hydrazines have been reported to be remarkably robust, showing compatibility with both acidic and basic conditions. nih.gov This stability can be attributed to the strength of the C-F bonds and the steric shielding provided by the bulky CF₃ group, which can protect the neighboring C-C and C-N bonds from enzymatic or chemical attack.

Lipophilicity : The CF₃ group generally increases the lipophilicity of a molecule, a property that can influence its solubility and interactions in different solvent environments. This is a critical consideration in medicinal chemistry and material science applications.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics : The rate of nucleophilic reactions involving this compound is expected to be significantly slower than those with non-fluorinated hydrazines. The strong electron-withdrawing nature of the CF₃ group increases the activation energy for reactions where the hydrazine acts as a nucleophile. For example, in condensation reactions with carbonyls, the initial nucleophilic attack on the carbonyl carbon is the rate-limiting step, and this step is disfavored electronically in this compound.

Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound are analogous to those of other monosubstituted hydrazines, with modifications to electronic factors.

Reaction with Carbonyls (Hydrazone Formation) : The primary mechanism is a nucleophilic addition-elimination reaction.

Nucleophilic Attack : The terminal nitrogen (-NH₂) of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate (a zwitterionic carbinolamine).

Proton Transfer : A proton is transferred from the attacking nitrogen to the oxygen atom, yielding a neutral carbinolamine. This step is often facilitated by a catalyst (acid or base).

Dehydration : Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and formation of a C=N double bond yields the final N-(2,2,2-trifluoroethyl)hydrazone. This dehydration step is typically the driving force for the reaction. libretexts.org

Synthesis of Heterocycles : Hydrazines are crucial building blocks for nitrogen-containing heterocycles. For instance, in reactions with 1,3-dicarbonyl compounds, this compound can undergo a condensation reaction to form pyrazole (B372694) derivatives. The mechanism involves sequential hydrazone formation at one carbonyl group, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The presence of the trifluoroethyl group on one of the ring nitrogens can influence the regioselectivity of the initial attack and the properties of the final heterocyclic product.

Hydrogen Bonding Interactions and Their Influence on Chemical Behavior

Hydrogen bonding plays a critical role in the structure, conformation, and reactivity of this compound. The molecule contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on nitrogen and the fluorine atoms).

Intermolecular Hydrogen Bonding : In the condensed phase, molecules of this compound can form intermolecular hydrogen bonds of the N-H···N type, similar to other hydrazines. This contributes to its boiling point and viscosity. The lone pairs on the nitrogen atoms can also accept hydrogen bonds from protic solvents.

Intramolecular Hydrogen Bonding : Of particular interest is the potential for intramolecular N-H···F-C hydrogen bonding. Studies on the closely related compound (2-fluoroethyl)hydrazine (B13297834) have shown, through microwave spectroscopy and quantum chemical calculations, that intramolecular hydrogen bonds between the hydrazino N-H group and the fluorine atom are present and contribute significantly to the stability of certain conformers. nih.gov These interactions, which can form five- or six-membered rings, are primarily electrostatic in nature. nih.gov Given the higher electronegativity of the three fluorine atoms in the CF₃ group, similar or even more pronounced N-H···F interactions are expected to influence the conformational preferences of this compound in non-polar environments. The existence of such bonds can be detected experimentally through NMR spectroscopy by observing through-space scalar couplings (¹hJFH). rsc.org

The ability of the fluorine atoms to act as weak hydrogen bond acceptors can influence the molecule's conformation, restricting the rotation around the C-C and C-N bonds. This conformational locking can, in turn, affect the accessibility of the nitrogen lone pairs and modulate the compound's reactivity and interaction with biological targets or other molecules.

Applications in Analytical Chemistry

Derivatization Agent for Carbonyl Compounds in Complex Matrices

The determination of low-molecular-weight carbonyl compounds in complex matrices is challenging due to their high polarity, low volatility, and potential for instability. nih.gov Derivatization is a common strategy to overcome these analytical hurdles. nih.gov TFEH is a highly reactive and volatile hydrazine (B178648) that efficiently converts carbonyl compounds into their corresponding trifluoroethylhydrazones, which are more volatile and stable, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netresearchgate.net

TFEH reacts with the carbonyl group of aldehydes and ketones to form a hydrazone, with the elimination of a water molecule. researchgate.net This reaction improves chromatographic separation and enhances detectability. nih.gov The resulting derivatized compounds have distinct mass spectra, which aids in their identification and quantification. researchgate.net For instance, the mass spectra of derivatized acetaldehyde (B116499), acrolein, and formaldehyde (B43269) show molecular ions corresponding to the molecular weight of the resulting derivatives (m/z 140, 152, and 126, respectively). researchgate.net The loss of the -CF3 group after ionization results in characteristic base-ion fragments, further aiding in identification. researchgate.net

This derivatization technique has been successfully applied to the simultaneous determination of various aldehydes and ketones in different sample types. researchgate.net

Table 1: Examples of Carbonyl Compounds Analyzed Using TFEH Derivatization

| Analyte | Chemical Formula | Application Area |

|---|---|---|

| Formaldehyde | CH₂O | Environmental, Food |

| Acetaldehyde | C₂H₄O | Environmental, Food |

| Acetone (B3395972) | C₃H₆O | Environmental |

| Acrolein | C₃H₄O | Food |

| Glutaraldehyde (B144438) | C₅H₈O₂ | Environmental (Water) |

| Glyoxal (B1671930) | C₂H₂O₂ | Food |

The presence of carbonyl compounds in the environment is of significant concern due to their adverse effects on human health. thermofisher.cn TFEH derivatization has been utilized for the determination of these compounds in various environmental matrices. A notable application is the analysis of glutaraldehyde in water samples. researchgate.netsigmaaldrich.com The method involves the reaction of glutaraldehyde with TFEH in a headspace vial, followed by analysis of the volatile derivative. researchgate.net This approach offers a sensitive and simple detection method for monitoring water quality. researchgate.netsigmaaldrich.com TFEH has also been used to determine aldehydes and acetone simultaneously in water.

TFEH-based derivatization is also valuable in food chemistry for the analysis of carbonyl compounds that can affect the flavor, aroma, and safety of food products. A method for the simultaneous determination of glyoxal and methylglyoxal (B44143) in alcoholic beverages and fermented foods has been developed using TFEH derivatization coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS. researchgate.net This technique allows for the sensitive detection of these dicarbonyl compounds in complex food matrices. researchgate.net

The principles of TFEH derivatization for carbonyl analysis in complex environmental and food matrices are transferable to the analysis of industrial products. For instance, the determination of volatile organic compounds and aldehydes in tattoo inks has been performed using a headspace technique with derivatization, demonstrating the utility of such methods for quality control and safety assessment of consumer products. The inherent challenges of analyzing trace carbonyls in complex industrial formulations can be addressed by converting them into more stable and easily detectable TFEH derivatives.

Methodological Advancements in Derivatization Techniques

To enhance the efficiency and sensitivity of TFEH derivatization, it is often coupled with modern sample preparation techniques. This combination streamlines the analytical workflow, reduces sample handling, and lowers detection limits.

A significant advancement is the coupling of in-solution TFEH derivatization with headspace solid-phase microextraction (HS-SPME). researchgate.net In this approach, the derivatization reaction and the extraction of the volatile derivatives occur simultaneously in the headspace of the sample vial. researchgate.net The formed TFEH derivatives are vaporized and adsorbed onto an SPME fiber, which is then desorbed into the GC-MS for analysis. researchgate.net

This combination of derivatization and extraction into a single step simplifies the sample preparation process and is considered a green, solvent-free technique. frontiersin.org The HS-SPME conditions are optimized to achieve maximum sensitivity and efficiency. For the analysis of glutaraldehyde in water, optimal conditions included the use of a 50/30 μm divinylbenzene-carboxen-polydimethylsiloxane fiber, a specific TFEH concentration (0.06%), salt addition (25%), and defined extraction/derivatization temperature (80°C) and time (30 min). researchgate.netsigmaaldrich.com This integrated approach has been successfully applied to various carbonyl compounds in different matrices, offering a simple, rapid, and sensitive analytical method. researchgate.netnih.gov

Table 2: Optimized HS-SPME Conditions for Glutaraldehyde Analysis with TFEH

| Parameter | Optimal Condition |

|---|---|

| SPME Fiber | 50/30μm DVB/CAR/PDMS |

| TFEH Concentration | 0.06% |

| Salt Concentration | 25% |

| Extraction/Derivatization Temp. | 80°C |

| Extraction/Derivatization Time | 30 min |

| pH | 6.5 |

| Desorption Temperature | 240°C |

| Desorption Time | 1 min |

Source: researchgate.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

The integration of 2,2,2-Trifluoroethylhydrazine (TFEH) derivatization with Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and sensitive method for the analysis of carbonyl compounds. Derivatization with TFEH converts aldehydes and ketones into their corresponding trifluoroethylhydrazones. This chemical modification enhances the volatility and thermal stability of the analytes, making them amenable to GC separation. Furthermore, the introduction of the trifluoroethyl group significantly improves their detectability by mass spectrometry.

A key application of this integrated approach is the simultaneous determination of a wide range of carbonyl compounds in complex matrices. For instance, a headspace GC-MS method has been developed for the analysis of 56 different carbonyl compounds, including aliphatic saturated aldehydes, ketones, cyclic ketones, branched aldehydes, unsaturated carbonyl compounds, aromatic aldehydes, dialdehydes, and diketones, after derivatization with TFEH. researchgate.net The reaction is typically carried out in a headspace vial where the sample is adjusted to a specific pH, saturated with a salt like sodium chloride to facilitate the release of volatile derivatives, and then heated with TFEH to form the hydrazones. researchgate.net These derivatives are then vaporized and introduced into the GC-MS system for analysis. researchgate.net

The trifluoroethylhydrazone derivatives exhibit excellent chromatographic properties, producing sharp and symmetrical peaks, which allows for their effective separation on a GC column. researchgate.net In mass spectrometry, these derivatives yield characteristic fragmentation patterns that are useful for both qualitative identification and quantitative analysis. The presence of the fluorine atoms in the TFEH moiety contributes to the generation of specific ions, which can be monitored in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Optimal derivatization conditions are crucial for achieving reliable and reproducible results. Factors such as pH, reaction temperature, and reaction time must be carefully controlled. For example, in the analysis of carbonyl compounds in tobacco products, optimal derivatization was achieved by adjusting the sample to pH 6.0, saturating it with sodium chloride, and reacting with TFEH at 90°C for 40 minutes. researchgate.net

Interactive Data Table: Conditions for TFEH Derivatization and GC-MS Analysis of Carbonyl Compounds

| Parameter | Optimal Condition |

| Derivatizing Reagent | This compound (TFEH) |

| Sample pH | 6.0 |

| Salt Addition | Saturated Sodium Chloride |

| Reaction Temperature | 90°C |

| Reaction Time | 40 min |

| Analytical Technique | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) |

This table summarizes the optimized conditions for the derivatization of carbonyl compounds with TFEH for subsequent GC-MS analysis, as reported in a study on tobacco products. researchgate.net

Comparative Studies with Alternative Derivatizing Reagents

The performance of this compound as a derivatizing agent is often evaluated by comparing it with other established reagents used for the analysis of carbonyl compounds. These comparisons are typically based on factors such as reaction efficiency, sensitivity and selectivity of the analysis, and the stability of the resulting derivatives.

One of the most common alternative reagents for carbonyl compounds is o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) . PFBOA reacts with aldehydes and ketones to form pentafluorobenzyl oximes, which are highly electronegative and thus exhibit excellent sensitivity in GC analysis, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. nih.govresearchgate.net In a study on carbonyl compounds in household products, derivatization with PFBOA followed by headspace GC-MS with NCI mode was shown to be a highly selective and sensitive method. nih.govresearchgate.net While both TFEH and PFBOA are effective, the choice between them may depend on the specific analytical instrumentation available and the target analytes.

Another widely used class of derivatizing agents for carbonyl compounds are other hydrazine reagents , with 2,4-Dinitrophenylhydrazine (DNPH) being the most prominent. researchgate.net DNPH has been the basis for several standard methods for aldehyde and ketone determination. researchgate.net The reaction with DNPH forms 2,4-dinitrophenylhydrazones, which are typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.net While effective, the GC analysis of DNPH derivatives can be challenging due to their lower volatility and thermal stability compared to their fluorinated counterparts. This often makes TFEH a more suitable choice for GC-MS based methods.

For the derivatization of carboxylic acids, which can also be present in samples containing carbonyls, reagents like 2,2,2-Trifluoroethanol (B45653) (TFE) are used to form trifluoroethyl esters. nih.gov A study on carboxylic acid herbicides demonstrated that TFE derivatization followed by GC-MS provides a simple and efficient analytical method. nih.gov While TFE targets a different functional group, this highlights the utility of trifluoro-containing reagents in enhancing the GC-MS analysis of various classes of compounds.

The selection of a derivatizing reagent is a critical step in method development and depends on the specific requirements of the analysis. The table below provides a comparison of TFEH with other common derivatizing reagents.

Interactive Data Table: Comparison of this compound with Other Derivatizing Reagents

| Derivatizing Reagent | Target Analytes | Derivative Formed | Typical Analytical Method | Key Advantages |

| This compound (TFEH) | Aldehydes, Ketones | Trifluoroethylhydrazones | GC-MS | Good volatility and thermal stability of derivatives, suitable for a wide range of carbonyls. researchgate.net |

| o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) | Aldehydes, Ketones | Pentafluorobenzyl oximes | GC-MS (especially with NCI), GC-ECD | High sensitivity, particularly with electron-capturing detectors. nih.govresearchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazones | HPLC-UV | Well-established reagent, basis for standard methods. researchgate.net |

| 2,2,2-Trifluoroethanol (TFE) | Carboxylic Acids | Trifluoroethyl esters | GC-MS, GC-ECD | Effective for acidic compounds, good chromatographic properties of derivatives. nih.gov |

This table offers a comparative overview of TFEH and other commonly used derivatizing reagents, highlighting their target analytes, the type of derivative formed, the typical analytical technique employed, and their key advantages.

Role As a Building Block in Organic Synthesis and Medicinal Chemistry

Synthesis of Fluorinated Heterocycles

2,2,2-Trifluoroethylhydrazine serves as a versatile precursor for the construction of a variety of fluorine-containing heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a trifluoroethyl group, allows for its direct incorporation into cyclic structures, thereby introducing the valuable trifluoromethyl group in a single step.

Fluorinated Pyridazines

Pyridazines are a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. The introduction of a trifluoromethyl group into the pyridazine (B1198779) scaffold can significantly alter its physicochemical and biological properties. While direct examples of the synthesis of fluorinated pyridazines using this compound are not extensively detailed in readily available literature, the general synthesis of pyridazines from hydrazines and 1,4-dicarbonyl compounds provides a clear pathway for its potential application.

The classical approach to pyridazine synthesis involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound, such as a γ-diketone, a γ-ketoacid, or a γ-ketoester. This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. In this context, this compound can be envisioned to react with a suitable 1,4-dicarbonyl compound to yield a 1-(2,2,2-trifluoroethyl)pyridazinium intermediate, which upon deprotonation would afford the corresponding N-substituted pyridazine.

A potential synthetic route could involve the reaction of this compound with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). This reaction would be expected to proceed via initial hydrazone formation followed by cyclization and elimination to afford a 1-(2,2,2-trifluoroethyl)-3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid, a highly functionalized pyridazinone that can be further elaborated.

Pyrazole (B372694) Derivatives and Their Functionalization

The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established area of organic chemistry, with the condensation of hydrazines with 1,3-dicarbonyl compounds being the most common method. nih.govorganic-chemistry.orgnih.govchemtube3d.com The use of this compound in this reaction provides a direct route to N-(2,2,2-trifluoroethyl)pyrazoles.

The reaction of this compound with an unsymmetrical 1,3-diketone can lead to the formation of two regioisomeric pyrazoles. The regioselectivity of this condensation is influenced by several factors, including the nature of the substituents on the diketone and the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically increase the regioselectivity in pyrazole formation. nih.gov

| Reactant 1 | Reactant 2 | Product(s) | Key Findings |

| This compound | Unsymmetrical 1,3-Diketone | Regioisomeric 1-(2,2,2-trifluoroethyl)pyrazoles | The regiochemical outcome is dependent on the steric and electronic nature of the diketone substituents and the reaction solvent. |

| 1-(2,2,2-trifluoroethyl)pyrazole | Electrophilic Reagent | Functionalized 1-(2,2,2-trifluoroethyl)pyrazoles | The pyrazole ring can undergo various electrophilic substitution reactions, allowing for further molecular diversification. |

Once formed, the 1-(2,2,2-trifluoroethyl)pyrazole scaffold can be further functionalized to introduce additional chemical diversity. The pyrazole ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and acylation, typically at the C4 position. The trifluoroethyl group at the N1 position can influence the reactivity and regioselectivity of these transformations. The functionalized pyrazoles can then serve as key intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. mdpi.comnih.govnih.govrsc.org

1,2,4-Triazolinone Derivatives

1,2,4-Triazolinones are five-membered heterocyclic compounds containing three nitrogen atoms and a carbonyl group. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of 1,2,4-triazolinones can be achieved through various routes, often involving the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives.

While specific examples detailing the use of this compound for the synthesis of 1,2,4-triazolinones are not prominently featured in the literature, a plausible synthetic strategy would involve its reaction with an isocyanate. The initial reaction would form a 4-(2,2,2-trifluoroethyl)semicarbazide intermediate. Subsequent cyclization of this intermediate, which can be promoted by heat or treatment with a base, would lead to the formation of a 4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Another potential route involves the reaction of this compound with phosgene (B1210022) or a phosgene equivalent to form a 2,2,2-trifluoroethylhydrazide isocyanate, which could then undergo intramolecular cyclization or react with another amine to form the triazolinone ring. The specific reaction conditions and the nature of the other reactants would determine the final substitution pattern on the heterocyclic core.

Design and Synthesis of Fluorinated Pharmaceuticals

The introduction of the trifluoroethyl group into pharmaceutically active molecules is a widely employed strategy to enhance their therapeutic potential. This compound serves as a direct and efficient means to incorporate this beneficial moiety.

Intermediates for Neurological Disorder Therapeutics

The trifluoromethyl group is a common feature in many drugs targeting the central nervous system (CNS) due to its ability to enhance blood-brain barrier permeability and metabolic stability. mdpi.com While direct synthesis of final drug molecules for neurological disorders using this compound may not be the most common approach, its utility lies in the preparation of key fluorinated intermediates.

For example, hydrazine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov The development of selective MAO inhibitors is a key strategy for the treatment of depression and Parkinson's disease. By incorporating the 2,2,2-trifluoroethyl group, it may be possible to modulate the potency and selectivity of these inhibitors.

Furthermore, the GABA (γ-aminobutyric acid) system is a major inhibitory neurotransmitter system in the CNS, and modulators of GABA receptors are used to treat anxiety, epilepsy, and sleep disorders. nih.govwikipedia.orgiu.edu The synthesis of novel heterocyclic structures containing the 2,2,2-trifluoroethyl group, derived from this compound, could lead to the discovery of new GABA receptor modulators with improved pharmacokinetic profiles.

Strategies for Enhancing Bioactivity and Metabolic Stability via Trifluoroethylation

The trifluoromethyl group, and by extension the trifluoroethyl group, is often employed as a bioisostere for other chemical groups, such as a methyl or ethyl group. This substitution can lead to improved biological activity by altering the electronic and steric properties of the molecule, thereby enhancing its interaction with the target receptor or enzyme.

| Strategy | Rationale | Outcome |

| Bioisosteric Replacement | The trifluoroethyl group can mimic the size and shape of other alkyl groups while offering distinct electronic properties. | Enhanced binding affinity and selectivity for the biological target. |

| Metabolic Blocking | The strong C-F bonds in the trifluoroethyl group are resistant to enzymatic degradation. | Increased metabolic stability, longer drug half-life, and improved bioavailability. |

Drug Discovery Programs

The 2,2,2-trifluoroethyl group is a prevalent structural motif in a number of pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. While direct examples of drug discovery programs explicitly starting from this compound are not extensively detailed in publicly available literature, its role as a precursor to trifluoroethyl-substituted heterocyclic scaffolds is of significant interest in medicinal chemistry. The synthesis of N-2,2,2-trifluoroethylisatin ketimines, for instance, has been developed, and these compounds serve as versatile intermediates in various organic reactions, including cycloadditions, to generate complex molecular architectures with potential biological activity. nih.gov The introduction of the trifluoroethyl group can significantly alter the lipophilicity and electronic properties of a molecule, which are critical parameters in drug design. nih.gov

The hydrazine functional group in this compound allows for its incorporation into a variety of heterocyclic systems through condensation reactions. These trifluoroethyl-substituted heterocycles are considered privileged structures in drug discovery, as they are often found in compounds with a wide range of therapeutic applications, including as protease inhibitors and anti-cancer agents. nih.gov

Development of Agrochemicals

The introduction of fluorine-containing groups into pesticides and herbicides has been a highly successful strategy for enhancing their efficacy and environmental profile.

Improvement of Pesticide and Herbicide Efficacy

A significant application of this compound in the agrochemical sector is in the synthesis of potent herbicides. Research has demonstrated that novel N-(2,2,2)-trifluoroethylpyrazole derivatives exhibit excellent herbicidal activity. researchgate.net These compounds are synthesized through the condensation of this compound with a suitable 1,3-dicarbonyl compound, a classic reaction known as the Knorr pyrazole synthesis. slideshare.netjk-sci.comslideshare.netname-reaction.com

One notable example, compound 11a from a study by Ma et al., demonstrated superior pre-emergence herbicidal effects against both broadleaf and grass weeds, with good safety for crops such as maize and rape at a dosage of 150 g a.i. ha-1 in greenhouse trials. researchgate.net Field trials further confirmed that this compound exhibited better herbicidal activity through soil application compared to the commercial herbicide metolachlor, while maintaining a similar level of crop safety. researchgate.net The trifluoroethyl group on the pyrazole ring is believed to contribute to the enhanced herbicidal efficacy. researchgate.net

Below is a data table summarizing the herbicidal activity of selected N-(2,2,2)-trifluoroethylpyrazole derivatives.

| Compound | Dosage (g a.i./ha) | Weed Species | Inhibition (%) - Pre-emergence | Crop Safety |

|---|---|---|---|---|

| 11a | 150 | Dicotyledonous weeds | Excellent | Good (Maize, Rape) |

| 11a | 150 | Monocotyledonous weeds | Excellent | Good (Maize, Rape) |

Enhancement of Stability and Solubility in Agrochemical Formulations

The incorporation of the trifluoroethyl group can also positively influence the physicochemical properties of agrochemicals, such as their stability and solubility. The strong carbon-fluorine bond contributes to increased thermal and metabolic stability, potentially leading to a longer duration of action in the field. Furthermore, the introduction of a trifluoromethyl group can modulate the lipophilicity of a molecule, which can affect its solubility in different formulation types and its uptake by target pests or weeds.

Synthesis of Fluoroalkyl Hydrazones of β-Phosphonates

While direct literature on the synthesis of fluoroalkyl hydrazones of β-phosphonates using this compound is not abundant, the established reactivity of hydrazines with 1,3-dicarbonyl compounds provides a strong basis for this transformation. The Knorr pyrazole synthesis, for example, demonstrates the facile reaction of hydrazines with β-dicarbonyls to form pyrazoles. slideshare.netjk-sci.comslideshare.netname-reaction.com A β-ketophosphonate contains a 1,3-dicarbonyl-like functionality, and it is therefore plausible that it would react with this compound to form the corresponding trifluoroethyl hydrazone of the β-phosphonate. This reaction would likely proceed through the initial formation of a hydrazone at the ketone position, which could then be isolated or potentially cyclize under certain conditions. Such compounds could be of interest as intermediates for the synthesis of novel phosphonate-containing bioactive molecules.

General Strategies for Incorporating Fluorine into Bioactive Molecules

The use of this compound represents a direct and efficient strategy for introducing the 2,2,2-trifluoroethyl moiety into bioactive molecules. As a nucleophile, the hydrazine can participate in condensation reactions with a variety of electrophilic partners, such as aldehydes, ketones, and dicarbonyl compounds, to form hydrazones and heterocyclic systems. rsc.org This building block approach is often preferred in medicinal and agrochemical research as it allows for the late-stage introduction of the desired fluorinated group into a complex molecular scaffold, avoiding the need to handle harsh fluorinating reagents.

The trifluoroethyl group serves as a bioisostere of the ethyl or ethoxy group, offering similar steric bulk but with significantly different electronic properties. rsc.org This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also influence the conformation and binding affinity of a molecule to its biological target. The versatility of this compound as a reactive building block makes it a valuable tool for chemists seeking to leverage the unique properties of fluorine in the design of novel bioactive compounds.

Coordination Chemistry of 2,2,2 Trifluoroethylhydrazine

Ligand Properties and Metal Complexation

2,2,2-Trifluoroethylhydrazine possesses two nitrogen atoms, each with a lone pair of electrons, making it a potential ligand for metal ions. The hydrazine (B178648) moiety can, in principle, coordinate to a metal center in several ways:

Monodentate Coordination: Utilizing the lone pair of the terminal -NH2 nitrogen, which is generally more basic and sterically accessible.

Bidentate Bridging Coordination: Spanning two metal centers, with each nitrogen atom coordinating to a different metal. This mode is common for hydrazine and its simple alkyl derivatives, leading to the formation of polynuclear complexes.

The defining feature of this compound as a ligand is the strong electron-withdrawing effect of the trifluoroethyl (CF3CH2-) group. This inductive effect (-I effect) is expected to decrease the electron density on the adjacent nitrogen atoms, thereby reducing their basicity. A lower basicity generally correlates with a weaker coordinating ability compared to unsubstituted hydrazine or simple alkylhydrazines. This electronic modification influences the stability and formation of its metal complexes. While many hydrazide-containing ligands coordinate as bidentate chelating agents through a nitrogen atom and a carbonyl oxygen, this compound lacks a carbonyl group and thus cannot act as a chelating ligand in this manner. ekb.eg

Formation of Coordination Compounds with Transition Metals

The synthesis of coordination compounds involving hydrazine-type ligands typically follows established methodologies in inorganic synthesis. Although specific literature detailing the synthesis of complexes with this compound is scarce, a general approach can be outlined based on procedures for similar ligands. ekb.egnih.gov

A common synthetic route involves the direct reaction of the ligand with a transition metal salt in a suitable solvent. The general procedure is as follows:

An ethanolic or methanolic solution of a transition metal salt (e.g., chlorides, nitrates, or sulfates of metals like iron, cobalt, nickel, copper, or zinc) is prepared. ekb.egnih.gov

A stoichiometric amount of this compound, also dissolved in a suitable solvent, is added to the metal salt solution.

The reaction mixture is often stirred under reflux for several hours to facilitate complex formation. ekb.eg

Upon cooling, the resulting metal complex may precipitate out of the solution. The solid product is then isolated by filtration, washed with a solvent to remove unreacted starting materials, and dried.

The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) and its coordination geometry would depend on various factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions.

Interactions with Biological Macromolecules

The interaction of hydrazine derivatives with biological macromolecules, particularly heme proteins, is an area of significant research. These interactions often involve the metabolic activation of the hydrazine moiety, leading to covalent modification of the protein or its prosthetic group.

One study specifically investigated the oxidative reaction of various alkylhydrazines with equine myoglobin (B1173299), a well-studied heme protein. researchgate.net The research found that simple alkylhydrazines like methyl-, ethyl-, and n-propylhydrazine react with myoglobin in the presence of H2O2 to form adducts where the alkyl group is covalently attached to the γ-meso position of the heme prosthetic group. researchgate.net This reaction is believed to proceed through the formation of alkyl free radicals, which then attack the porphyrin ring. researchgate.net

Crucially, this study reported that This compound did not form a similar adduct with the myoglobin heme group under the same experimental conditions. researchgate.net This suggests that the electronic properties or the stability of the potential 2,2,2-trifluoroethyl radical intermediate prevent it from engaging in the same covalent modification pathway observed for simpler alkylhydrazines. The strong electronegativity of the fluorine atoms may destabilize the radical or alter its reactivity profile, thus inhibiting the addition to the heme.

While direct covalent modification was not observed with myoglobin for this specific compound, the broader class of hydrazine-containing molecules is known to interact with various enzymes. Heme enzymes, in particular, can catalyze the oxidation of hydrazines, which is a key step in their mechanism of action or toxicity. nih.govnih.govfrontiersin.org The lack of reactivity of this compound in the myoglobin system is a significant finding that differentiates it from other alkylhydrazines and highlights the profound impact of fluorination on the reactivity of small molecules in biological systems. researchgate.net

Applications in Materials Science Research

Synthesis of Specialty Polymers with Enhanced Properties

While the direct polymerization of 2,2,2-Trifluoroethylhydrazine into homopolymers is not widely documented, its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) group and a fluorinated alkyl chain, makes it a candidate for incorporation into various polymer backbones through condensation reactions. The introduction of the trifluoroethyl group is a well-established strategy for enhancing the thermal stability, chemical resistance, and specific surface properties of polymers. For instance, fluorinated groups are known to reduce the dielectric constant and moisture absorption in polyimides, which are crucial properties for materials used in microelectronics.

The hydrazine functional group allows for the formation of hydrazone linkages or participation in the synthesis of heterocyclic rings within a polymer chain, potentially leading to polymers with unique optical and electronic properties. Research into polyhydrazides, for example, has shown that these materials can serve as precursors for high-performance polyoxadiazoles, known for their excellent thermal and hydrolytic stability. While specific examples detailing the use of this compound as a monomer in these polymers are not extensively reported in publicly available literature, its structural motifs are consistent with those sought after for creating specialty polymers with enhanced performance characteristics.

Development of Advanced Materials Incorporating Fluorinated Moieties

The incorporation of fluorinated moieties, such as the 2,2,2-trifluoroethyl group, is a key strategy in the design of advanced materials. These groups can impart a range of desirable properties, including hydrophobicity, oleophobicity, low surface energy, and high thermal and oxidative stability. While direct polymerization of this compound is not a common approach, its derivatives can be used to introduce these fluorinated moieties into materials.

For example, the synthesis of fluorinated polyimides often involves the use of diamines or dianhydrides containing trifluoromethyl groups. These materials exhibit lower dielectric constants, reduced moisture absorption, and improved processability compared to their non-fluorinated counterparts, making them suitable for applications in aerospace and electronics. The principles of incorporating fluorinated groups to tailor material properties are well-established, and this compound represents a potential building block in this field, even if specific, large-scale applications are not yet widely commercialized.

Research on Materials with Specific Surface and Thermal Characteristics

A significant application of this compound in materials science is in the characterization of material surfaces. Its reactivity towards specific functional groups allows it to be used as a chemical probe to quantify and identify surface features.

In the study of carbonaceous materials, such as activated carbons and lignins, this compound has been employed as a derivatizing agent to quantify the concentration of carbonyl groups on the surface. This is achieved by reacting the material with this compound, which selectively targets and binds to carbonyl functionalities. Subsequent analysis using techniques like X-ray photoelectron spectroscopy (XPS) can then determine the amount of fluorine on the surface, which directly correlates to the number of carbonyl groups. This information is crucial for understanding the catalytic activity and surface chemistry of these materials.

In one study, blocking experiments using this compound confirmed that carbonyl (C=O) surface functionalities were the active sites for aerobic oxidative dehydrogenation reactions on a carbocatalyst derived from organosolv lignin. By selectively blocking these sites, researchers could observe a decrease in catalytic activity, thereby elucidating the reaction mechanism.

The thermal stability of materials is another area where the introduction of fluorinated groups, in principle from precursors like this compound, could have a significant impact. Fluoropolymers are renowned for their high thermal stability, a property attributed to the strength of the carbon-fluorine bond. While specific thermal analysis data for polymers synthesized directly from this compound is scarce, the general trend in materials science is that the incorporation of fluorinated moieties enhances thermal performance.

Below is a table summarizing the key applications and findings related to this compound in materials science research.

| Application Area | Specific Use of this compound | Key Findings |

| Surface Characterization | Derivatizing agent for carbonyl group quantification | Enables accurate measurement of carbonyl group concentration on carbonaceous surfaces using XPS. |

| Catalysis Research | Blocking agent for active site identification | Confirmed that C=O functionalities are the active sites in certain heterogeneous oxidative dehydrogenation reactions. |

| Specialty Polymer Synthesis | Potential monomer for incorporating fluorinated moieties | The trifluoroethyl group can enhance thermal stability and reduce the dielectric constant in polymers. |

Environmental Research Applications

Use in Tracking and Analysis of Fluorinated Compounds in Ecosystems

The tracking and analysis of fluorinated compounds in ecosystems are critical for understanding their distribution, fate, and potential impact. researchgate.netacs.org Generally, this involves the use of sophisticated analytical techniques to detect and quantify these substances in various environmental matrices such as water, soil, and biological tissues. nih.gov

For a compound like 2,2,2-Trifluoroethylhydrazine, analytical methods would likely involve chromatography coupled with mass spectrometry. nih.govmdpi.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for the detection of many organofluorine compounds due to their high sensitivity and selectivity. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) could also be applicable, potentially after a derivatization step to improve volatility and thermal stability. mdpi.com

Table 1: Potential Analytical Methodologies for this compound in Environmental Samples

| Analytical Technique | Principle | Potential Application for this compound |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their affinity for a stationary and mobile phase, followed by mass-based detection and fragmentation for structural confirmation. | High-sensitivity detection in water samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Analysis in soil and air samples, possibly requiring derivatization. |

| Combustion Ion Chromatography (CIC) | The sample is combusted, and the resulting fluoride (B91410) ions are quantified by ion chromatography. | Could be used to determine the total organic fluorine content, which would include this compound. soilwise-he.eu |

Note: This table presents potential analytical methods based on the properties of the compound and general practices for analyzing fluorinated substances. Specific methods for this compound have not been developed or validated in the reviewed literature.

Methodologies for Assessing Environmental Behavior and Impact

Assessing the environmental behavior and impact of a chemical compound involves evaluating its persistence, mobility, bioaccumulation potential, and toxicity. acs.orgwikipedia.org For fluorinated compounds, the strength of the carbon-fluorine bond often leads to high persistence in the environment. wikipedia.orgjohnfhuntregeneration.co.uk

Persistence and Degradation: The environmental persistence of a compound is determined by its resistance to degradation processes, including biodegradation, photodegradation, and hydrolysis. Due to the stability of the C-F bond, many organofluorine compounds are resistant to environmental degradation. wikipedia.org Studies on the biodegradation of hydrazine (B178648) and its derivatives indicate that they can be toxic to microorganisms, which may inhibit their breakdown in the environment. nih.govwho.intresearchgate.net However, no specific studies on the biodegradation or photodegradation of this compound were found.

Mobility and Transport: The mobility of a compound in the environment is influenced by its solubility in water, vapor pressure, and its tendency to adsorb to soil and sediment. The physicochemical properties of this compound would need to be determined to model its transport in ecosystems. For many per- and polyfluoroalkyl substances (PFAS), their mobility in water is a significant concern, leading to the contamination of groundwater and surface water. mdpi.com

Bioaccumulation and Toxicity: Bioaccumulation refers to the accumulation of a substance in an organism. The potential for a compound to bioaccumulate is often related to its lipophilicity. Ecotoxicity studies on aquatic and terrestrial organisms are necessary to determine the potential adverse effects of the compound on ecosystems. Hydrazine and its derivatives are known to be toxic. nih.govwho.intoup.com However, no specific data on the bioaccumulation potential or ecotoxicity of this compound are available in the scientific literature.

Development of Mitigation Strategies for Fluorinated Contaminants

Mitigation strategies for fluorinated contaminants focus on remediation of contaminated sites and the development of technologies to remove these substances from the environment. pfasproject.comamazonaws.com Common remediation techniques for soil and water contaminated with fluorinated compounds include:

Adsorption: Using materials like activated carbon to bind the contaminants and remove them from water. johnfhuntregeneration.co.uk

Ion Exchange: Employing resins that exchange their ions for the charged contaminant molecules. johnfhuntregeneration.co.uk

Advanced Oxidation Processes (AOPs): Using powerful oxidizing agents to break down the persistent C-F bonds. johnfhuntregeneration.co.uk

Thermal Treatment: Incineration at high temperatures can destroy fluorinated compounds, although it can be energy-intensive. itrcweb.org

Immobilization: Techniques that trap the contaminants within the soil to prevent their spread. amazonaws.comnih.gov

There is no indication in the reviewed scientific literature that this compound is a widespread environmental contaminant that would necessitate the development of specific mitigation strategies. Research and development in this area are primarily focused on more prevalent and regulated fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS). johnfhuntregeneration.co.ukpfasproject.comamazonaws.comnih.gov Consequently, no mitigation strategies have been specifically designed for or tested on this compound.

Computational Chemistry and Theoretical Studies

Molecular Modeling of 2,2,2-Trifluoroethylhydrazine Reactivity

Molecular modeling is a cornerstone of modern chemical research, enabling the simulation and prediction of chemical reactivity. In the context of this compound, molecular models are used to understand how the interplay between the electron-withdrawing trifluoromethyl group (-CF3) and the nucleophilic hydrazine (B178648) moiety (-NHNH2) governs its chemical behavior.

Models can be developed to predict sites of electrophilic and nucleophilic attack. The hydrazine group, with its lone pairs of electrons on the nitrogen atoms, is the primary center for nucleophilic reactions. Conversely, the strong inductive effect of the fluorine atoms makes the carbon atom of the trifluoromethyl group electron-deficient, though it is generally unreactive towards nucleophiles due to the strength of the C-F bonds.

Reactivity studies often involve creating models that simulate the interaction of this compound with various reactants. For example, its reaction with aldehydes and ketones to form hydrazones can be modeled to understand the reaction mechanism and the stability of the resulting products. The trifluoromethyl group is known to influence the properties of adjacent functional groups, and modeling can quantify this influence on the basicity and nucleophilicity of the hydrazine nitrogens. Similar to how models for the related compound 2,2,2-trifluoroethanol (B45653) (TFE) have been developed to study its effects as a cosolvent on protein structure, models for this compound can elucidate its behavior in different chemical environments. scispace.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure of this compound. nih.gov These calculations are fundamental to understanding the molecule's intrinsic properties. mpg.de They can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.gov For this compound, the HOMO is expected to be localized on the hydrazine moiety, consistent with its role as an electron donor in chemical reactions. The LUMO, in contrast, would be influenced by the electron-withdrawing -CF3 group.

Calculations can also yield accurate predictions of various molecular descriptors. These computed properties are essential for building more complex models and for interpreting experimental results.

| Computed Property | Value | Source |

| Molecular Formula | C2H5F3N2 | PubChem |

| Molecular Weight | 114.07 g/mol | PubChem nih.gov |

| InChIKey | OPMFFAOEPFATTG-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | C(C(F)(F)F)NN | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Polar Surface Area | 38.1 Ų | PubChem nih.gov |

| pKa (strongest basic) | 7.33 | PubChem nih.gov |

This table contains data computed by various sources and compiled in the PubChem database.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways is a powerful application of computational chemistry that maps the potential energy surface of a chemical reaction. researchgate.net This allows for the identification of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org For reactions involving this compound, these simulations can elucidate detailed mechanisms.

For instance, in the synthesis of heterocyclic compounds where this compound acts as a key building block, simulations can map the cyclization and condensation steps. By calculating the energy barriers (activation energies) associated with each transition state, the rate-determining step of the reaction can be identified, and reaction conditions can be optimized. researchgate.net

Methods like the nudged elastic band (NEB) or string methods are used to find the minimum energy path between reactants and products. Advanced methods can even automate the process of finding transition states. chemrxiv.org These simulations provide a dynamic picture of the reaction, showing the precise geometric changes the molecule undergoes as it transforms from reactant to product. Such studies on the related hydrazine molecule have been used to understand its atmospheric oxidation pathways, providing a template for how the reactions of its trifluoroethyl derivative could be explored. researchgate.net

In Silico Approaches in Drug Design and Materials Science

The use of computational methods, or in silico approaches, is now an integral part of modern drug discovery and materials science. nih.govnih.gov The this compound moiety can be incorporated into larger molecules to modulate their properties, making it a valuable scaffold in these fields.

Drug Design: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design and evaluate potential drug candidates derived from this compound. researchgate.netglobalresearchonline.net

Molecular Docking: This technique predicts how a molecule, such as a derivative of this compound, binds to the active site of a target protein. nih.gov It allows for the virtual screening of large libraries of compounds to identify promising "hits". globalresearchonline.net

QSAR: These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net By analyzing derivatives of this compound, QSAR can predict the activity of new, unsynthesized compounds, guiding lead optimization.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net

| In Silico Technique | Application in Drug Design with this compound |